methyl 3-chloro-4-[(dimethylsulfamoyl)oxy]benzoate
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Overview
Description
methyl 3-chloro-4-[(dimethylsulfamoyl)oxy]benzoate is a chemical compound with the molecular formula C11H14ClNO5S. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is often used as an intermediate in organic synthesis and has unique properties that make it valuable for specific reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-chloro-4-[(dimethylsulfamoyl)oxy]benzoate typically involves the reaction of 3-chloro-4-hydroxybenzoic acid with dimethylaminosulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to produce the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
methyl 3-chloro-4-[(dimethylsulfamoyl)oxy]benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to produce the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide. The reactions are usually conducted at reflux temperatures.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents, and the reactions are carried out in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products
Substitution Reactions: Products include substituted benzenecarboxylates with various functional groups replacing the chlorine atom.
Hydrolysis: The major product is 3-chloro-4-{[(dimethylamino)sulfonyl]oxy}benzoic acid.
Reduction: The major product is the corresponding alcohol, 3-chloro-4-{[(dimethylamino)sulfonyl]oxy}benzyl alcohol.
Scientific Research Applications
methyl 3-chloro-4-[(dimethylsulfamoyl)oxy]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-chloro-4-[(dimethylsulfamoyl)oxy]benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In biological systems, it may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
methyl 3-chloro-4-[(dimethylsulfamoyl)oxy]benzoate can be compared with similar compounds such as:
Methyl 3-chloro-4-hydroxybenzoate: This compound lacks the dimethylaminosulfonyl group, making it less reactive in certain substitution reactions.
Methyl 3-chloro-4-{[(methylamino)sulfonyl]oxy}benzenecarboxylate: The presence of a methylamino group instead of a dimethylamino group alters the compound’s reactivity and interaction with biological targets.
Methyl 3-chloro-4-{[(ethylamino)sulfonyl]oxy}benzenecarboxylate: The ethylamino group provides different steric and electronic properties, affecting the compound’s behavior in chemical reactions and biological systems.
This compound stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
methyl 3-chloro-4-(dimethylsulfamoyloxy)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO5S/c1-12(2)18(14,15)17-9-5-4-7(6-8(9)11)10(13)16-3/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBUDZDPLXPGEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=C(C=C(C=C1)C(=O)OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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